Aureobasidin S3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

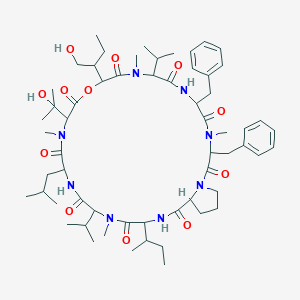

Aureobasidin S3 is a natural cyclic depsipeptide that was first isolated from the fungus Aureobasidium pullulans. It is a potent inhibitor of sphingolipid biosynthesis, which makes it an attractive target for research into the role of sphingolipids in various biological processes. In

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Aureobasidin S3, a cyclic depsipeptide, demonstrates notable antifungal activities. It is part of a group of compounds produced by Aureobasidium pullulans and exhibits high efficacy against various fungal species, including Candida spp. and Cryptococcus neoformans. The antifungal action of these compounds, particularly those with hydroxylated hydroxy acids like Aureobasidin S3, is a significant area of research interest due to their potent inhibitory effects on these pathogenic fungi (Yoshikawa et al., 1993).

Mechanism of Action

Studies have focused on elucidating the mechanism of action of aureobasidins, especially their fungicidal properties. For example, aureobasidin A, a related compound, has been shown to disrupt normal yeast cell processes, including actin assembly and cell membrane integrity, leading to cell death. This suggests a unique mechanism of action that differentiates aureobasidins from other antifungal agents (Endo et al., 1997).

Resistance Mechanisms

The interaction between aureobasidins and ATP-binding cassette (ABC) transporters has been investigated to understand resistance mechanisms. Studies have identified genes in yeast, such as YOR1/YRS1, that confer resistance to aureobasidins when present in multiple copies, offering insights into the cellular response to these compounds and potential pathways to overcome resistance (Ogawa et al., 1998).

Therapeutic Applications

Research has also explored the therapeutic potential of aureobasidins against diseases like Leishmania infections. Aureobasidin A, for instance, has shown inhibitory effects on the growth and infectivity of Leishmania species, suggesting potential for developing new treatments for parasitic infections (Tanaka et al., 2007).

Structural and Synthetic Studies

Structural analysis and synthesis of aureobasidins, including Aureobasidin A, have been important in understanding their biological activities and developing derivatives with enhanced properties. This includes studies on their conformational properties and efforts to modify their structure for broader antifungal activity (Wuts et al., 2015).

Eigenschaften

CAS-Nummer |

153954-74-6 |

|---|---|

Produktname |

Aureobasidin S3 |

Molekularformel |

C60H92N8O12 |

Molekulargewicht |

1117.4 g/mol |

IUPAC-Name |

3,6-dibenzyl-24-butan-2-yl-12-(1-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O12/c1-16-38(9)46-57(76)65(13)47(36(5)6)52(71)61-42(31-35(3)4)55(74)67(15)50(60(10,11)79)59(78)80-49(41(17-2)34-69)58(77)66(14)48(37(7)8)53(72)62-43(32-39-25-20-18-21-26-39)54(73)64(12)45(33-40-27-22-19-23-28-40)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,35-38,41-50,69,79H,16-17,24,29-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70) |

InChI-Schlüssel |

CSEWOAIMQFNFGS-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |

Kanonische SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |

Synonyme |

Aureobasidin S3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

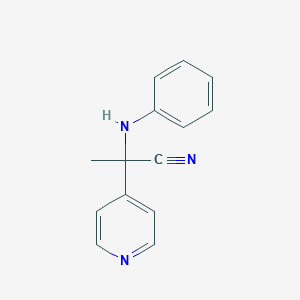

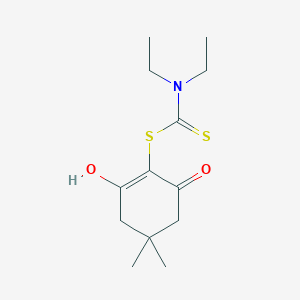

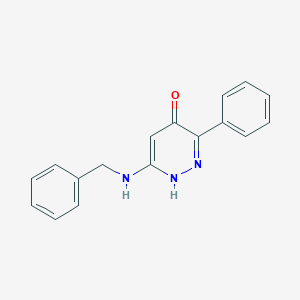

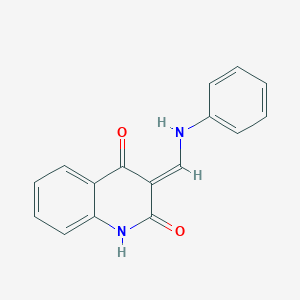

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)

![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)

![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)